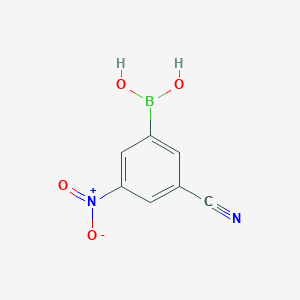
1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine
Overview
Description
1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine, also known as PTZ, is a chemical compound that has been used in scientific research for several decades. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Antileishmanial Agents
1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine: has been studied for its potential as a scaffold in developing new antileishmanial agents . Leishmaniasis is a disease caused by protozoan parasites and can lead to severe clinical manifestations. The thiazole moiety, present in this compound, is known to interact with biological targets such as S-methyl-5-thioadenosine phosphorylase, which is involved in the survival of the Leishmania species.
Anticancer Activity
This compound has also been explored for its anticancer properties. Derivatives of 1,3-thiazole, which is part of the compound’s structure, have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . The thiazole ring is a prominent feature in many anticancer agents due to its ability to interfere with cell proliferation.
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many biologically active compounds with antimicrobial and antifungal activities . As such, 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine could serve as a precursor or a lead compound in the synthesis of new drugs targeting resistant strains of bacteria and fungi.
Biochemical Research
In biochemical research, this compound could be used to study enzyme inhibition or as a molecular probe due to its structural specificity . The thiazole ring can bind to enzymes or receptors, allowing researchers to investigate biochemical pathways or identify potential drug targets.
Medicinal Chemistry
In medicinal chemistry, the compound’s structure is valuable for the design of new drugs with improved pharmacokinetic properties . Its thiazole core can be modified to enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer medications.
Chemical Engineering
From a chemical engineering perspective, 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine can be involved in process optimization for the synthesis of thiazole derivatives . These derivatives are important in the production of various chemicals, including agrochemicals, dyes, and pharmaceuticals.
properties
IUPAC Name |
1-phenyl-3-(1,3-thiazol-4-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c13-11(7-12-8-15-9-14-12)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUHASSXSJQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CSC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)

![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)




![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)



